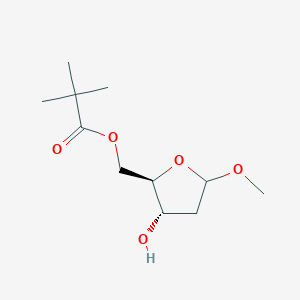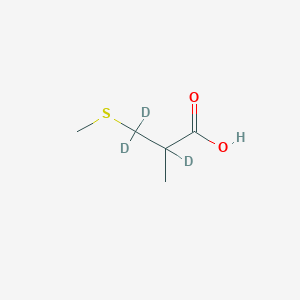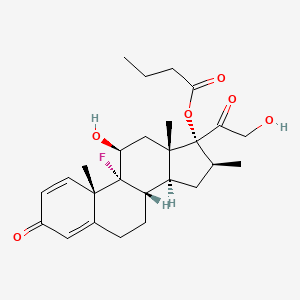
N-Biotinylcaproylaminoéthyl méthanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Biotinylcaproylaminoethyl Methanethiosulfonate is an organic compound with the chemical formula C19H34N4O5S3 and a molecular weight of 494.69 g/mol . It is a thiol-specific probe that reacts rapidly and specifically with thiols to form mixed disulfides . This compound is primarily used in biochemical and biotechnological applications, particularly in biotinylation techniques for labeling proteins, antibodies, and other biomolecules .
Applications De Recherche Scientifique
N-Biotinylcaproylaminoethyl Methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a probe to study thiol-containing compounds and their interactions.
Medicine: Utilized in diagnostic assays and therapeutic research to study protein interactions and functions.
Industry: Applied in the production of biotinylated reagents and kits for research and diagnostic purposes.
Analyse Biochimique
Biochemical Properties
N-Biotinylcaproylaminoethyl Methanethiosulfonate is a thiol-specific probe that reacts rapidly and specifically with thiols to form mixed disulfides . It has been used to probe the structures of the ACh and GABA receptor channels and the enzyme lactose permease . The nature of these interactions involves the formation of mixed disulfides, which can provide valuable information about the biochemical reactions involving these biomolecules .
Molecular Mechanism
The molecular mechanism of N-Biotinylcaproylaminoethyl Methanethiosulfonate involves its rapid and specific reaction with thiols to form mixed disulfides . This reaction can influence the function of biomolecules such as enzymes and receptors, potentially leading to changes in gene expression and cellular metabolism .
Méthodes De Préparation
The synthesis of N-Biotinylcaproylaminoethyl Methanethiosulfonate involves several steps:
Biotinylation: Biotin is coupled to a caproyl group (hexanoic acid) through an amide bond formation.
Amine Termination: The biotinylated caproyl group is then reacted with an amine-terminated ethyl group.
Methanethiosulfonate Formation: The final step involves the reaction of the amine-terminated biotinylated caproyl group with methanethiosulfonate to form the desired product.
Industrial production methods are similar but often involve optimization for large-scale synthesis, including the use of automated synthesis equipment and stringent quality control measures to ensure product purity and consistency .
Analyse Des Réactions Chimiques
N-Biotinylcaproylaminoethyl Methanethiosulfonate undergoes several types of chemical reactions:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfur atoms.
Hydrolysis: Under certain conditions, the ester bond in the compound can be hydrolyzed.
Common reagents and conditions used in these reactions include:
Thiol-containing compounds: For substitution reactions.
Oxidizing and reducing agents: For redox reactions.
Acidic or basic conditions: For hydrolysis reactions.
The major products formed from these reactions include mixed disulfides and hydrolyzed derivatives .
Mécanisme D'action
The mechanism of action of N-Biotinylcaproylaminoethyl Methanethiosulfonate involves its reaction with thiol groups in proteins and other biomolecules. The compound forms a mixed disulfide bond with the thiol group, effectively labeling the target molecule with biotin . This biotinylation allows for subsequent detection and purification using streptavidin or avidin-based techniques .
Comparaison Avec Des Composés Similaires
N-Biotinylcaproylaminoethyl Methanethiosulfonate is unique due to its specific reactivity with thiols and its application in biotinylation techniques. Similar compounds include:
N-Biotinylcaproylaminoethyl Methylthiosulphonate: Similar in structure but with a methyl group instead of a methanethiosulfonate group.
N-Biotinylcaproylaminoethyl Methanethiosulfonate MTSEA-X-Biotin: Another variant used for similar applications.
These compounds share similar applications but differ in their specific reactivity and the nature of the functional groups attached to the biotinylated caproyl group .
Propriétés
Numéro CAS |
353754-95-7 |
|---|---|
Formule moléculaire |
C19H34N4O5S3 |
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide |
InChI |
InChI=1S/C19H34N4O5S3/c1-31(27,28)30-12-11-21-17(25)8-3-2-6-10-20-16(24)9-5-4-7-15-18-14(13-29-15)22-19(26)23-18/h14-15,18H,2-13H2,1H3,(H,20,24)(H,21,25)(H2,22,23,26)/t14-,15-,18-/m0/s1 |
Clé InChI |
PXMZUZLKVZKKHK-MPGHIAIKSA-N |
SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
SMILES isomérique |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES canonique |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Synonymes |
Methanesulfonothioic Acid, S-[2-[[6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-1-oxohexyl]amino]ethyl] Ester; MTSEA-BIOTINCAP; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


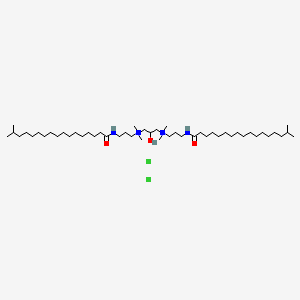
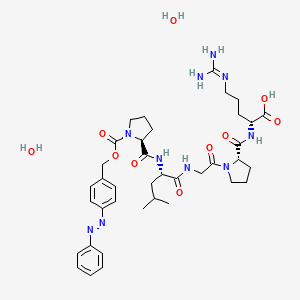

![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)
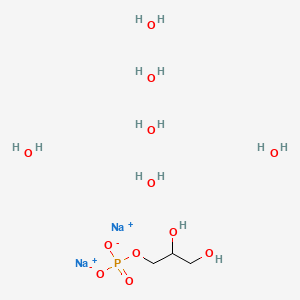
![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)


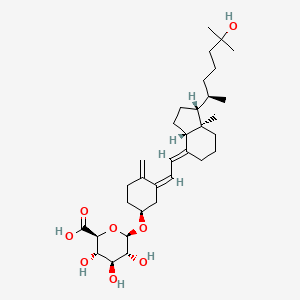
![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)
